molecular formula C7H6BrNO B057763 3-Acetyl-2-bromopyridine CAS No. 84199-61-1

3-Acetyl-2-bromopyridine

Cat. No.: B057763
CAS No.: 84199-61-1
M. Wt: 200.03 g/mol
InChI Key: VYJZSPNXTDPUJW-UHFFFAOYSA-N
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Description

3-Acetyl-2-bromopyridine, with the chemical formula C8H7BrNO and CAS registry number 84199-61-1, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its acetyl and bromine functional groups.

Biochemical Analysis

Biochemical Properties

3-Acetyl-2-bromopyridine is a chemical reagent used in nonquaternary reactivators of GF-inhibited human acetylcholinesterase . It is also used in the synthesis of HIV-1 reverse transcriptase inhibitors

Cellular Effects

Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may influence cell function by inhibiting the replication of HIV-1 virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of HIV-1 reverse transcriptase inhibitors , suggesting that it may bind to and inhibit the function of the HIV-1 reverse transcriptase enzyme. This could lead to changes in gene expression and enzyme activity.

Metabolic Pathways

Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may be involved in pathways related to viral replication and inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-2-bromopyridine can be synthesized through various methods. One common approach involves the bromination of 3-acetylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-bromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

3-Acetyl-2-bromopyridine is utilized in various scientific research applications:

Comparison with Similar Compounds

  • 2-Acetyl-6-bromopyridine
  • 3-Amino-2-bromopyridine
  • 2-Bromo-3-chloropyridine
  • 2-Acetyl-3-bromothiophene

Comparison: 3-Acetyl-2-bromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-acetyl-6-bromopyridine, it offers different regioselectivity in coupling reactions. Its bromine and acetyl groups provide a versatile platform for various synthetic transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZSPNXTDPUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433761
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84199-61-1
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromopyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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